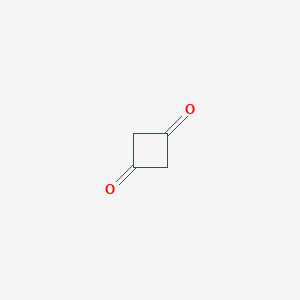

Cyclobutane-1,3-dione

Descripción general

Descripción

Cyclobutane-1,3-dione is a chemical compound with the formula C4H4O2 . It contains a total of 10 bonds; 6 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, and 2 ketones (aliphatic) .

Molecular Structure Analysis

The molecular structure of Cyclobutane-1,3-dione consists of a four-membered ring with two ketone functional groups . The molecule contains a total of 10 bonds; 6 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, and 2 ketones (aliphatic) .Chemical Reactions Analysis

The reaction of Cyclobutane-1,3-dione with hydroxide has been studied using a variety of ab initio and density functional methods . The activation of C3O2 by the U (iii) complex [U (η5-Cp′)3] (Cp′ = C5H4SiMe3) results in the reductive coupling of three C3O2 units to form a tetranuclear complex with a central cyclobutane-1,3-dione ring, with concomitant loss of CO .Physical And Chemical Properties Analysis

Cyclobutane-1,3-dione has a molecular weight of 84.0734 . It is a colorless gas under standard conditions of temperature and pressure . It exhibits a low boiling point due to the weak Van der Waals forces, typical of other alkanes .Aplicaciones Científicas De Investigación

Thermochemical Properties and Group Additivity Values : Morales and Martínez (2009) studied the thermochemical properties of cyclobutane-1,3-diones, among other ketene dimers, using theoretical calculations. Their findings suggest that cyclobutane-1,3-dione type dimers could be major products in thermodynamic control of alkylketene dimerization, highlighting their importance in thermochemical analyses (Morales & Martínez, 2009).

Thermal Decomposition Studies : Cao and Back (1985) investigated the thermal decomposition of cyclobutane-1,2-dione, which is closely related to Cyclobutane-1,3-dione, in gas phase. Their findings provide insights into its stability and decomposition process, which are crucial for applications involving thermal stability (Cao & Back, 1985).

Enantioselective Condensation Reactions : Wen et al. (2021) describe a chiral phosphoric acid-catalyzed enantioselective condensation of cyclobutane-1,3-diones, indicating its use in synthesizing quaternary carbon-containing cyclobutanes. This application is significant in stereoselective organic synthesis (Wen et al., 2021).

Dimerization Reaction Mechanisms : Schleker and Fleischhauer (1979) studied the mechanism of thermal dimerization of dimethylketene leading to cyclobutane-1,3-dione. Understanding these mechanisms is essential for reactions where cyclobutane-1,3-dione is an intermediate or product (Schleker & Fleischhauer, 1979).

Synthesis in Organic Chemistry : Sathiyaraj and Venkatesh (2019) conducted a kinetic study on the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione. Such studies are crucial for optimizing synthetic processes in organic chemistry (Sathiyaraj & Venkatesh, 2019).

Aviation Fuel Synthesis : Ryan et al. (2020) explored the synthesis of aviation fuel from bio-derived isophorone, using cyclobutane dione derived from isophorone as an intermediate. This demonstrates its potential in sustainable fuel production (Ryan et al., 2020).

Photochemical Ring Expansion : Kimura et al. (1976) investigated the photochemical ring expansion of dispiro substituted cyclobutane-1,3-diones. This research contributes to the understanding of photochemical reactions in organic chemistry (Kimura et al., 1976).

Safety And Hazards

Propiedades

IUPAC Name |

cyclobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGSZRQKQZCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165803 | |

| Record name | Cyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutane-1,3-dione | |

CAS RN |

15506-53-3 | |

| Record name | Cyclobutane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015506533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

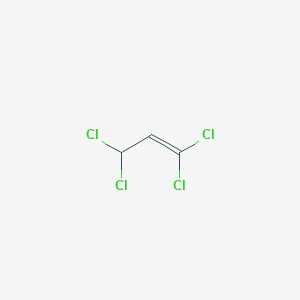

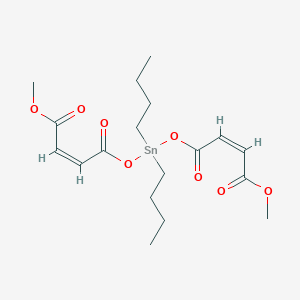

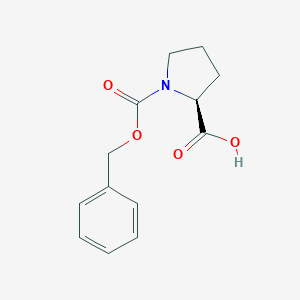

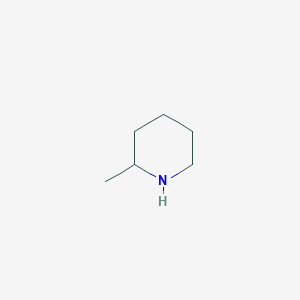

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.